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Compound of Interest

Compound Name:
2-ethoxy-N-(2-

phenylethyl)benzamide

Cat. No.: B404138 Get Quote

Executive Summary
2-Ethoxy-N-(2-phenylethyl)benzamide (also known as N-phenethyl-2-ethoxybenzamide) is a

synthetic small molecule belonging to the class of N-substituted benzamides. It functions as a

lipophilic chemical probe with dual pharmacophoric potential:

Neurological Modulation: The N-phenethyl moiety mimics the ethylamine side chain of

neurotransmitters (serotonin, dopamine) and melatonin, suggesting activity at GPCRs

(MT1/MT2, 5-HT).

Anti-inflammatory/Analgesic Action: The 2-ethoxybenzamide core is structurally derived from

Ethenzamide (a known analgesic), implying potential COX inhibition or TRP channel

modulation.

This guide details the synthesis, predicted pharmacology, and experimental protocols for

evaluating this compound in drug discovery workflows.

Chemical Identity & Structural Properties
IUPAC Name: 2-ethoxy-N-(2-phenylethyl)benzamide

Molecular Formula: C₁₇H₁₉NO₂

Molecular Weight: 269.34 g/mol
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Core Scaffold: Benzamide (Amide bond connecting a 2-ethoxy-phenyl ring and a 2-

phenylethyl group).

Key Functional Groups:

Ether Linkage (Ar-O-Et): Increases lipophilicity compared to hydroxyl groups (salicylates),

improving blood-brain barrier (BBB) penetration.

Amide Linker: Stable bioisostere for ester bonds, resistant to rapid plasma hydrolysis.

Phenethyl Group: Critical for binding to hydrophobic pockets in GPCRs (e.g., Melatonin

MT1/MT2).

Synthesis & Production Protocol
The most robust synthesis route utilizes a Schotten-Baumann reaction or direct acylation,

ensuring high yield and purity.

Reagents
Precursor A: 2-Ethoxybenzoyl chloride (prepared from 2-ethoxybenzoic acid + thionyl

chloride).[1]

Precursor B: 2-Phenylethylamine (Phenethylamine).

Base: Triethylamine (Et₃N) or Pyridine.

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Synthesis Protocol
Activation: Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride

(SOCl₂, 1.2 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.

Evaporate excess SOCl₂.

Coupling: Dissolve 2-phenylethylamine (1.0 eq) and Triethylamine (1.5 eq) in dry DCM at

0°C under nitrogen atmosphere.
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Addition: Dropwise add the 2-ethoxybenzoyl chloride (dissolved in DCM) to the amine

solution over 30 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 3:1).

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine),

then sat. NaHCO₃ (to remove unreacted acid), and finally brine.

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via

flash column chromatography.

Visualized Synthesis Workflow
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Final Product:
2-Ethoxy-N-(2-phenylethyl)benzamide
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Caption: Synthetic pathway converting 2-ethoxybenzoic acid to the target amide via acid

chloride activation.

Pharmacology & Mechanism of Action
The bioactivity of 2-ethoxy-N-(2-phenylethyl)benzamide is driven by its ability to engage

multiple targets due to its "privileged structure."

A. Melatonin Receptor Agonism (MT1/MT2)
Mechanism: The N-phenethylamide moiety is a classic pharmacophore for melatonin

receptors. The distance between the amide nitrogen and the aromatic ring mimics the

ethylamine bridge in melatonin.

SAR Insight: The 2-ethoxy group provides steric bulk and lipophilicity, potentially occupying

the hydrophobic pocket usually targeted by the 5-methoxy group of melatonin.

Expected Activity: Moderate affinity agonist or antagonist at MT1/MT2 receptors, influencing

circadian rhythms or sleep latency.
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B. Anti-inflammatory & Analgesic (COX/TRP)
Mechanism: As an amide of 2-ethoxybenzoic acid (an analog of salicylic acid), this

compound may inhibit Cyclooxygenase (COX) enzymes, albeit weaker than the free acid.

TRP Channels: Structurally similar N-substituted benzamides are known modulators of

TRPM8 (cold sensor) and TRPA1 (pain sensor). The lipophilic phenethyl tail enhances

membrane interaction, potentially modulating channel gating.

C. Antimicrobial Activity
Mechanism:N-phenethylbenzamides disrupt bacterial cell membranes or inhibit specific

bacterial enzymes (e.g., FtsZ).

Spectrum: Often active against Gram-positive bacteria (e.g., S. aureus) due to the ability to

penetrate the peptidoglycan layer.

Signaling Pathway Interaction
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Caption: Dual mechanism of action targeting GPCRs (Melatonin) and Ion Channels (TRP)

leading to physiological effects.

Experimental Protocols for Bioactivity
Protocol A: Melatonin Receptor Binding Assay
To validate the neurological potential, use a radioligand binding assay.

Membrane Prep: Transfect CHO cells with human MT1 or MT2 receptors. Harvest and

homogenize.

Ligand: Use [¹²⁵I]-2-Iodomelatonin as the radioligand (200 pM).
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Competition: Incubate membranes with radioligand and varying concentrations (10⁻¹⁰ to

10⁻⁵ M) of 2-ethoxy-N-(2-phenylethyl)benzamide.

Incubation: 1 hour at 37°C.

Filtration: Harvest on glass fiber filters (GF/B) and count radioactivity.

Analysis: Determine IC₅₀ and Kᵢ values using non-linear regression.

Protocol B: Antimicrobial Susceptibility (MIC)
Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922).

Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

Compound Prep: Dissolve in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates.

Inoculum: Add 5x10⁵ CFU/mL bacterial suspension.

Readout: Incubate at 37°C for 18–24h. MIC is the lowest concentration inhibiting visible

growth.

Safety & Toxicology Profile
Metabolism: Likely metabolized by amidases to release 2-ethoxybenzoic acid and

phenethylamine.

2-Ethoxybenzoic acid:[1] Generally low toxicity, similar to salicylates (potential gastric

irritation).

Phenethylamine:[1] A trace amine; high systemic levels can cause sympathomimetic

effects (tachycardia, anxiety), but metabolic clearance (MAO-B) is rapid.

Handling: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

Comparative Data Summary
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Property
2-Ethoxy-N-(2-
phenylethyl)benza
mide

Ethenzamide
(Analgesic)

Melatonin
(Endogenous)

Core Structure Benzamide Benzamide Indole

Lipophilicity (cLogP) ~4.2 (High) ~2.0 ~1.6

Primary Target
MT1/MT2 / TRP

(Predicted)
COX / TRP MT1/MT2

BBB Permeability High Moderate High

Metabolic Stability High (Amide) Moderate Low (Rapid oxidation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b404138#literature-review-on-2-ethoxy-n-2-
phenylethyl-benzamide-bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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